
(2,4-Dinitrophenyl) methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dinitrophenyl) methanesulfonate is an organic compound that belongs to the class of dinitrophenyl derivatives. It is characterized by the presence of two nitro groups attached to a phenyl ring and a methanesulfonate group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dinitrophenyl) methanesulfonate typically involves the reaction of 2,4-dinitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in a non-aqueous solvent like dichloromethane to prevent the formation of undesired pyridinium salts . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is designed to be environmentally benign, utilizing aqueous bases and water-miscible solvents to minimize waste and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (2,4-Dinitrophenyl) methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of different substituted products.
Reduction: The nitro groups can be reduced to amino groups under specific conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted phenyl derivatives.
Reduction: 2,4-diaminophenyl methanesulfonate.
Oxidation: 2,4-dinitroquinone methanesulfonate.
Wissenschaftliche Forschungsanwendungen
(2,4-Dinitrophenyl) methanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,4-Dinitrophenyl) methanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The nitro groups on the phenyl ring enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. Additionally, the compound can uncouple oxidative phosphorylation, disrupting cellular energy metabolism .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the methanesulfonate moiety.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the methanesulfonate group.
2,4-Dinitroanisole: Features a methoxy group in place of the methanesulfonate group.
Uniqueness: (2,4-Dinitrophenyl) methanesulfonate is unique due to the presence of both the dinitrophenyl and methanesulfonate groups, which confer distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
7155-37-5 |
|---|---|
Molekularformel |
C7H6N2O7S |
Molekulargewicht |
262.20 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl) methanesulfonate |
InChI |
InChI=1S/C7H6N2O7S/c1-17(14,15)16-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
InChI-Schlüssel |
OBNLOECNGJKOMP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


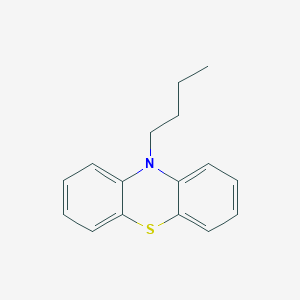


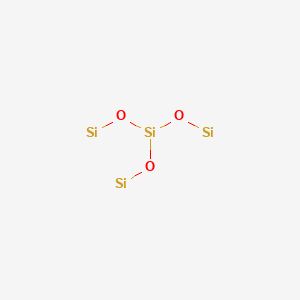


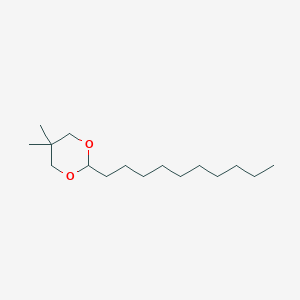
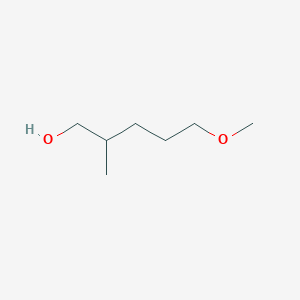

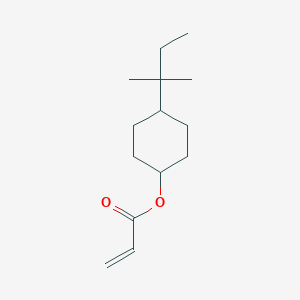
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
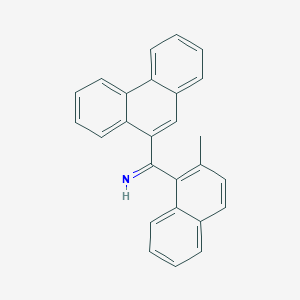
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)

